molecular formula C25H23FN4O2S B12135419 (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12135419
M. Wt: 462.5 g/mol
InChI Key: NHRKNODHJYZVDM-MRCUWXFGSA-N
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Description

The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a thiazolo[3,2-b][1,2,4]triazole ring, and an indolone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This can be achieved by reacting a suitable thioamide with a hydrazine derivative under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of the fluorophenyl group to the thiazolo[3,2-b][1,2,4]triazole ring using a palladium-catalyzed cross-coupling reaction.

    Formation of the indolone moiety: The indolone structure is synthesized through a cyclization reaction involving a suitable precursor, such as an aniline derivative, under basic conditions.

    Final assembly: The final step involves the condensation of the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound can be used as a precursor for the synthesis of more complex molecules. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of (3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for further research.

Properties

Molecular Formula

C25H23FN4O2S

Molecular Weight

462.5 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-(1-heptyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H23FN4O2S/c1-2-3-4-5-8-15-29-19-10-7-6-9-18(19)20(23(29)31)21-24(32)30-25(33-21)27-22(28-30)16-11-13-17(26)14-12-16/h6-7,9-14H,2-5,8,15H2,1H3/b21-20-

InChI Key

NHRKNODHJYZVDM-MRCUWXFGSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)F)S3)C1=O

Origin of Product

United States

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